molecular formula C18H11BrClN3O2S B474616 5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B474616
M. Wt: 448.7g/mol
InChI Key: FGCCLBOPBQYKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-2-methylphenylamine with 5-bromo-2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

Compared to these compounds, 5-BROMO-3-[(2Z,5Z)-2-[(3-CHLORO-2-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H11BrClN3O2S

Molecular Weight

448.7g/mol

IUPAC Name

5-bromo-3-[2-(3-chloro-2-methylanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C18H11BrClN3O2S/c1-8-11(20)3-2-4-12(8)22-18-23-17(25)15(26-18)14-10-7-9(19)5-6-13(10)21-16(14)24/h2-7,25H,1H3,(H,22,23)

InChI Key

FGCCLBOPBQYKIB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

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